molecular formula C8H16N2O B8157186 (R)-3-Amino-N-cyclobutylbutanamide

(R)-3-Amino-N-cyclobutylbutanamide

Cat. No.: B8157186
M. Wt: 156.23 g/mol
InChI Key: GRGSUBWJAGCRGD-ZCFIWIBFSA-N
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Description

®-3-Amino-N-cyclobutylbutanamide is an organic compound that features a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-N-cyclobutylbutanamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-cyclobutylbutanoic acid.

    Amidation: The carboxylic acid group is converted to an amide using reagents like thionyl chloride (SOCl₂) followed by reaction with ammonia (NH₃) or an amine.

    Chiral Resolution: The racemic mixture is resolved using chiral agents or chromatography to obtain the ®-enantiomer.

    Amination: The amide is then subjected to reductive amination using reagents like lithium aluminum hydride (LiAlH₄) to introduce the amino group at the desired position.

Industrial Production Methods

Industrial production of ®-3-Amino-N-cyclobutylbutanamide may involve:

    Large-Scale Amidation: Utilizing continuous flow reactors for the amidation step to ensure consistent quality and yield.

    Chiral Catalysts: Employing chiral catalysts or biocatalysts for the enantioselective synthesis to enhance efficiency and reduce costs.

    Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-N-cyclobutylbutanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide (H₂O₂).

    Reduction: The compound can be reduced to form primary amines using reducing agents like sodium borohydride (NaBH₄).

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted amides and amines.

Scientific Research Applications

®-3-Amino-N-cyclobutylbutanamide has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Amino-N-cyclobutylbutanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may influence biochemical pathways related to neurotransmission, enzyme inhibition, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-N-cyclobutylbutanamide: The enantiomer of the compound with different biological activity.

    3-Amino-N-cyclobutylbutanoic acid: A structurally similar compound with a carboxylic acid group instead of an amide.

    N-Cyclobutylbutanamide: Lacks the amino group, resulting in different chemical properties.

Uniqueness

®-3-Amino-N-cyclobutylbutanamide is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and interactions with molecular targets.

Properties

IUPAC Name

(3R)-3-amino-N-cyclobutylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6(9)5-8(11)10-7-3-2-4-7/h6-7H,2-5,9H2,1H3,(H,10,11)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGSUBWJAGCRGD-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)NC1CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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